

Application Notes: ARL67156 in ATP Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ARL67156 trisodium hydrate

Cat. No.: B14013411 Get Quote

Introduction

Extracellular adenosine 5'-triphosphate (ATP) is a crucial signaling molecule involved in a multitude of physiological processes. Upon its release into the extracellular space, ATP is rapidly hydrolyzed by a family of cell surface enzymes known as ectonucleotidases. This rapid degradation poses a significant challenge for the accurate measurement of ATP release from cells. ARL67156 is a valuable pharmacological tool used to overcome this challenge by inhibiting the activity of key ecto-ATPases, thereby preserving the integrity of the extracellular ATP pool for quantification.

Mechanism of Action

ARL67156 (also known as FPL 67156) is a structural analog of ATP that acts as a competitive inhibitor of specific ectonucleotidases.[1][2] Its chemical structure, which includes a P–CBr2–P bond instead of the typical P–O–P bond between the β and γ phosphates, confers resistance to hydrolysis by these enzymes.[1] ARL67156 primarily targets the following human enzymes:

- NTPDase1 (CD39): A key enzyme that hydrolyzes ATP to ADP and ADP to AMP.
- NTPDase3: Another member of the nucleoside triphosphate diphosphohydrolase family.
- NPP1: A member of the ectonucleotide pyrophosphatase/phosphodiesterase family.

Methodological & Application

By competitively binding to the active sites of these enzymes, ARL67156 prevents the breakdown of released ATP, leading to its accumulation in the extracellular medium. This allows for a more accurate measurement of the total amount of ATP released by cells in response to a given stimulus.

Applications in Research

The primary application of ARL67156 is to prolong the half-life of extracellular ATP in experimental settings. This is critical for:

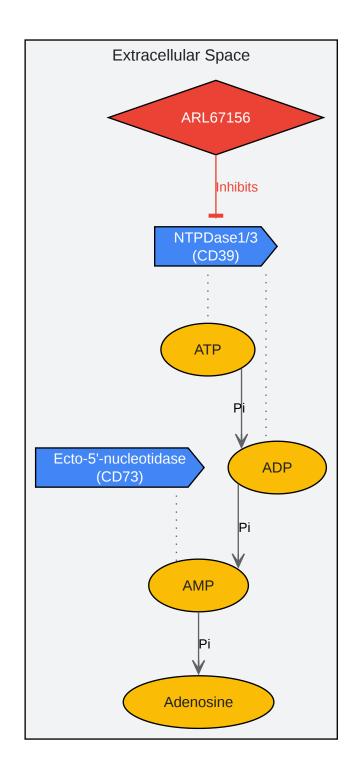
- Accurate Quantification of ATP Release: By preventing rapid degradation, ARL67156 enables researchers to measure ATP levels that more closely reflect the true amount released from cells.
- Studying Purinergic Signaling: It helps in elucidating the physiological effects of ATP on P2 receptors by sustaining its concentration in the vicinity of these receptors.[1][2]

Considerations and Limitations

Researchers using ARL67156 should be aware of the following:

- Weak Inhibition: ARL67156 is considered a relatively weak competitive inhibitor, and its
 effectiveness can be diminished in the presence of high substrate (ATP) concentrations.[1][2]
- Enzyme Specificity: It is not an effective inhibitor of all ectonucleotidases. Notably, it has little effect on NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2]
- Differential Effects: Some studies have shown that in certain tissues, such as the murine colon, ARL67156 may be more effective at inhibiting the degradation of ADP than ATP.[3][4] This could lead to an accumulation of ADP, which has its own distinct signaling properties.
- Concentration: The most commonly used concentrations in research are between 50-100 μ M.[1][5]
- Validation Required: It is recommended that the inhibitory action of ARL67156 be validated for each specific cell type or tissue preparation under investigation.

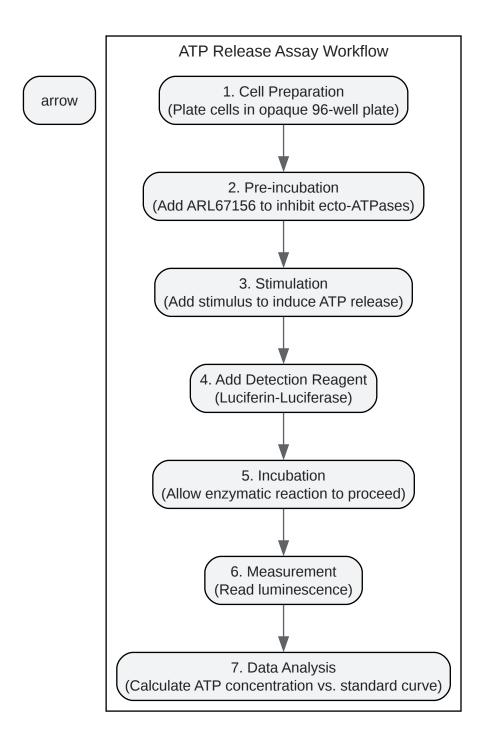
Quantitative Data: Inhibitory Activity of ARL67156


The following table summarizes the reported inhibitory constants of ARL67156 against various ectonucleotidases.

Enzyme Target (Human)	Inhibition Constant (K _i)	Reference
NTPDase1 (CD39)	11 ± 3 μM	[1][2]
NTPDase3	18 ± 4 μM	[1][2]
NPP1	12 ± 3 μM	[1][2]

Assay System	Inhibition Value	Reference
ATP Degradation (Human Blood Cells)	pIC ₅₀ = 4.62	[6]
Ecto-ATPase Activity (Rat Parotid)	IC ₅₀ ≈ 120 μM	[7]

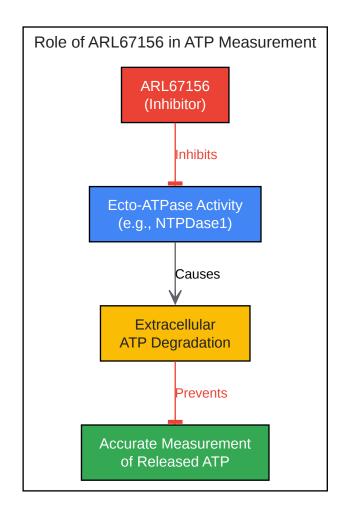
Visualizations Signaling Pathway Diagram



Click to download full resolution via product page

Caption: Extracellular ATP degradation pathway and the inhibitory action of ARL67156.

Experimental Workflow Diagram



Click to download full resolution via product page

Caption: General experimental workflow for an ATP release assay using ARL67156.

Logical Relationship Diagram

Click to download full resolution via product page

Caption: Logical model of how ARL67156 improves the accuracy of ATP release assays.

Experimental Protocols

Protocol 1: Measuring Extracellular ATP Release using Luciferase Assay

This protocol provides a method for quantifying ATP released from cultured cells into the supernatant using a luciferin-luciferase-based assay, incorporating ARL67156 to prevent ATP degradation.

Materials:

· Cultured cells of interest

- Sterile, opaque white 96-well microplates (for luminescence assays)
- ARL67156 trisodium salt (Tocris, APExBIO, or equivalent)
- Physiological buffer (e.g., Krebs-Ringer-HEPES buffer)
- Cell stimulus (e.g., agonist, mechanical stressor)
- ATP Bioluminescence Assay Kit (e.g., Roche, Promega, Invitrogen)[8][9]
- Luminometer plate reader

Procedure:

- Cell Plating: Seed cells in a sterile, opaque white 96-well plate at a desired density and allow them to adhere and grow to the desired confluency.
- · Preparation of Reagents:
 - Prepare a stock solution of ARL67156 (e.g., 10 mM in purified water).
 - \circ On the day of the experiment, dilute the ARL67156 stock in the physiological buffer to a working concentration of 100 μ M.
 - Prepare the ATP assay reagent (luciferin-luciferase mixture) according to the manufacturer's instructions.[9]
 - $\circ~$ Prepare ATP standards in the same physiological buffer (e.g., ranging from 1 nM to 10 $\mu\text{M})$ to generate a standard curve.
- Pre-incubation with ARL67156:
 - Gently wash the cells twice with the physiological buffer.
 - Add the buffer containing 100 μM ARL67156 to each well.
 - Incubate the plate for 15-30 minutes at 37°C to allow for the inhibition of ecto-ATPases.
- Cell Stimulation:

- Add the desired stimulus to the wells to induce ATP release. Include appropriate controls (e.g., vehicle-only).
- Incubate for the desired stimulation period (this can range from seconds to minutes).
- Sample Collection and ATP Measurement:
 - Carefully collect an aliquot of the supernatant (e.g., 50 μL) from each well and transfer it to a new opaque white 96-well plate.
 - \circ Add the prepared ATP assay reagent (e.g., 50 μ L) to each well containing the supernatant and to the wells containing the ATP standards.
 - Mix briefly by gentle orbital shaking.
- Luminescence Reading:
 - Immediately measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.
- Data Analysis:
 - Subtract the background luminescence (from buffer-only wells).
 - Generate a standard curve by plotting luminescence values against the known ATP concentrations of the standards.
 - Use the standard curve to calculate the concentration of ATP in the experimental samples.

Protocol 2: Validating ARL67156 Inhibition of Ecto-ATPase Activity

This protocol determines the effectiveness of ARL67156 by measuring the inhibition of inorganic phosphate (P_i) release from ATP hydrolysis.

Materials:

Cell suspension or membrane preparation

- ARL67156
- ATP solution (e.g., 1 mM)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂ and MgCl₂)
- Malachite Green Phosphate Assay Kit (e.g., Sigma-Aldrich, Abcam)[1][10]
- Spectrophotometer plate reader

Procedure:

- Reaction Setup:
 - In a clear 96-well plate, set up reaction wells containing the assay buffer.
 - \circ Add varying concentrations of ARL67156 to the appropriate wells (e.g., 0 μM, 10 μM, 50 μM, 100 μM, 200 μM).
 - Add the cell suspension or membrane preparation to all wells (except for the 'no enzyme' control).
 - Pre-incubate the plate for 5 minutes at 37°C.
- Initiation of Reaction:
 - \circ Initiate the enzymatic reaction by adding a known concentration of ATP (e.g., to a final concentration of 100 μ M) to each well.
- Incubation:
 - Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring that less than 20% of the substrate is consumed.[1]
- Termination and Detection:
 - Stop the reaction by adding the Malachite Green reagent as per the kit manufacturer's instructions.[1][10] This reagent will form a colored complex with the inorganic phosphate

released during ATP hydrolysis.

- Measurement:
 - Measure the absorbance at the recommended wavelength (typically ~620-650 nm) using a spectrophotometer.
- Data Analysis:
 - Create a phosphate standard curve to quantify the amount of P_i released.
 - Calculate the rate of ATP hydrolysis for each ARL67156 concentration.
 - Determine the percent inhibition relative to the control (0 μM ARL67156) and, if desired, calculate the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]

- 8. Possible roles for ATP release from RBCs exclude the cAMP-mediated Panx1 pathway -PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes: ARL67156 in ATP Release Assays].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14013411#arl67156-application-in-atp-release-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com